3-(2,6-Dimethylphenyl)propanoate

Description

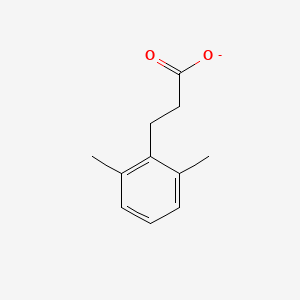

3-(2,6-Dimethylphenyl)propanoate is an organic ester featuring a propanoate backbone substituted with a 2,6-dimethylphenyl group. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to bioactive molecules, particularly fungicides and enzyme inhibitors .

Properties

Molecular Formula |

C11H13O2- |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

3-(2,6-dimethylphenyl)propanoate |

InChI |

InChI=1S/C11H14O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)/p-1 |

InChI Key |

CMUMYLYPFFNWNN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)propanoate typically involves the esterification of 2,6-dimethylphenol with propanoic acid. One common method includes the use of sodium hydride as a base and propanoyl chloride as the acylating agent. The reaction is carried out in anhydrous ether under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and other nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation: 2,6-Dimethylbenzoic acid

Reduction: 3-(2,6-Dimethylphenyl)propanol

Substitution: Various substituted esters and alcohols

Scientific Research Applications

3-(2,6-Dimethylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s aromatic ring can also interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The following table summarizes key differences between 3-(2,6-Dimethylphenyl)propanoate and related compounds:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₁H₁₄O₂ | 178.23 | 2,6-dimethylphenyl, ester group | Likely moderate hydrophobicity |

| Methyl 3-amino-3-(2,6-dichlorophenyl)propanoate | C₁₀H₁₁Cl₂NO₂ | 248.11 | 2,6-dichlorophenyl, amino group | Higher polarity due to Cl and NH₂ |

| Ethyl 3-(2,6-dimethylphenyl)-3-oxopropanoate | C₁₃H₁₆O₃ | 220.26 | 2,6-dimethylphenyl, ketone group | Increased reactivity (ketone moiety) |

| 3-(2,6-Dimethylphenyl)-4'-trifluoromethylpropiophenone | C₁₈H₁₇F₃O | 306.33 | 2,6-dimethylphenyl, CF₃ group | Enhanced lipophilicity (CF₃) |

| 1-(2,3-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | C₁₈H₁₇Cl₂O | 326.23 | 2,3-dichlorophenyl, ketone group | Dual halogenation for bioactivity |

Key Observations :

- Substituent Effects: The 2,6-dimethylphenyl group in the parent compound provides steric hindrance and moderate hydrophobicity.

- Functional Group Impact: Derivatives with ketone groups (e.g., ethyl 3-(2,6-dimethylphenyl)-3-oxopropanoate) exhibit higher reactivity, making them intermediates in synthesis .

- Lipophilicity: The trifluoromethyl (CF₃) group in 3-(2,6-dimethylphenyl)-4'-trifluoromethylpropiophenone enhances membrane permeability, a critical factor in agrochemical activity .

Biological Activity

3-(2,6-Dimethylphenyl)propanoate, also known as 3-(2,6-dimethylphenyl)propanoic acid, is an organic compound with significant biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanoate group attached to a 2,6-dimethylphenyl moiety. Its molecular formula is , with a molecular weight of approximately 178.23 g/mol. The compound exhibits both hydrophobic and hydrophilic properties due to its aromatic and aliphatic components.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 3-(2,6-dimethylphenyl)propanoic acid with an alcohol in the presence of an acid catalyst. Various synthetic routes have been explored to enhance yield and purity, including:

- Direct Esterification : Reacting the acid with alcohol under reflux conditions.

- Transesterification : Using an existing ester and alcohol to produce the desired compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, modifications of similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines:

- In vitro Studies : Compounds derived from similar structures showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells when compared to doxorubicin (IC50 = 2.29 μM) .

- Mechanism of Action : The mechanism involves inhibition of histone deacetylases (HDACs), leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in animal models, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Case Study on Antiproliferative Activity :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.